ML264

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML264 是一种新型的小分子化合物,在抑制结直肠癌细胞生长方面显示出巨大潜力。 它是在超高通量筛选方法中发现的,已被证明可以有效抑制 Krüppel 样因子 5 (KLF5) 的表达,KLF5 是一种参与肠隐窝上皮细胞增殖的转录因子 .

科学研究应用

作用机制

ML264 通过抑制 Krüppel 样因子 5 (KLF5) 和早期生长反应 1 (EGR1) 的表达来发挥作用,EGR1 是 KLF5 的转录激活剂。通过降低这些转录因子的水平,this compound 打乱了促进细胞增殖和肿瘤生长的信号通路。 具体来说,this compound 影响 RAS/MAPK 和 WNT 信号通路,这些通路对于结直肠癌的发生和发展至关重要 .

生化分析

Biochemical Properties

ML264 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the transcription factor Krüppel-like factor 5 (KLF5), which is highly expressed in proliferating intestinal crypt epithelial cells . This compound inhibits the expression of KLF5 and EGR1, a transcriptional activator of KLF5, thereby reducing the proliferation of colorectal cancer cells . Additionally, this compound has been shown to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, protecting cells from pyroptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound inhibits cell proliferation by modifying the cell-cycle profile and inducing cell-cycle arrest . This compound also influences cell signaling pathways, such as the WNT and RAS/MAPK/PI3K pathways, which are crucial for cancer development and progression . Furthermore, this compound has been shown to protect renal tubular epithelial cells from LPS-induced pyroptosis by inhibiting the KLF5/NF-κB pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to inhibit or activate enzymes. This compound binds to KLF5 and EGR1, leading to a reduction in their expression and subsequent inhibition of cell proliferation . Additionally, this compound suppresses NF-κB activity and NLRP3-mediated caspase-1 activation, thereby protecting cells from pyroptosis . These interactions highlight the compound’s potential as a therapeutic agent for colorectal cancer and other diseases involving dysregulated cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound efficiently inhibits tumor growth within five days of treatment in a xenograft mouse model of colon cancer . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in inhibiting cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft mouse model of colon cancer, this compound demonstrated significant tumor growth inhibition at specific dosages The threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of KLF5 and EGR1 expression affects metabolic flux and metabolite levels, contributing to its anti-cancer effects . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation influences metabolic pathways related to inflammation and cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in target tissues, such as colorectal cancer cells, are crucial for its therapeutic efficacy

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This compound’s inhibition of KLF5 and EGR1 expression occurs within the nucleus, where these transcription factors are active . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation involves interactions within the cytoplasm .

准备方法

ML264 的合成涉及多个步骤,从市售的起始原料开始。合成路线通常包括通过一系列化学反应(如缩合、环化和官能团修饰)形成关键中间体。 反应条件通常涉及使用特定催化剂、溶剂和温度控制,以高产率和高纯度获得所需产物 .

This compound 的工业生产方法可能涉及扩大实验室合成工艺,优化大批量反应条件,并确保符合制药生产的监管标准。 这可能包括使用连续流动反应器、自动化合成设备和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

ML264 会经历各种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。常见的氧化剂包括过氧化氢和其他氧化剂。

还原: 可以对 this compound 进行还原反应,得到该化合物的还原形式。典型的还原剂包括硼氢化钠和氢化锂铝。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代。这可以使用卤素、酸和碱等试剂来实现。

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .

相似化合物的比较

ML264 在有效抑制 KLF5 表达和减少癌细胞增殖方面独树一帜。类似的化合物包括:

This compound 的独特之处在于它对 KLF5 的特异性靶向及其对癌细胞增殖的有效抑制作用,使其成为癌症研究和药物开发的宝贵化合物 .

属性

IUPAC Name |

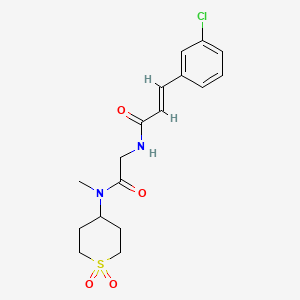

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCDZIDKYKCOMZ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

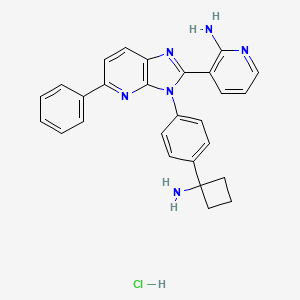

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

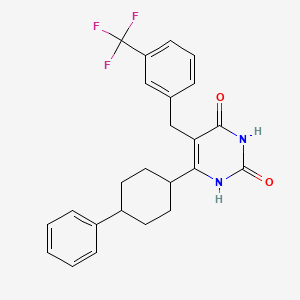

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)